molecular formula C12H15N3O5 B6207642 2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate CAS No. 2731010-58-3

2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate

Cat. No.: B6207642
CAS No.: 2731010-58-3
M. Wt: 281.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate is a chemical compound with a complex structure that includes a pyrrolidinone ring and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate typically involves the reaction of 4-aminobutanoic acid with prop-2-yn-1-yl isocyanate to form the intermediate 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoic acid. This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl ester to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

    Addition Reactions: The alkyne group in the compound can undergo addition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reaction conditions involving mild temperatures and solvents like acetonitrile.

    Click Chemistry: Copper(I) catalysts and azide-containing compounds are used under mild conditions to facilitate the cycloaddition reaction.

    Hydrolysis: Acidic or basic aqueous solutions are used, with reaction temperatures ranging from room temperature to reflux conditions.

Major Products Formed

    Substitution Reactions: Products include substituted esters and amides.

    Addition Reactions: Products include triazole derivatives from Click Chemistry reactions.

    Hydrolysis: Products include 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoic acid and 2,5-dioxopyrrolidin-1-yl alcohol.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds and Click Chemistry reactions.

    Biology: Employed in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, for various biological studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of bioactive compounds.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate involves its ability to form covalent bonds with target molecules through its reactive ester and alkyne groups. In biological systems, it can react with nucleophilic residues in proteins, such as lysine and cysteine, leading to the formation of stable conjugates. This property is exploited in bioconjugation and drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl acrylate: Similar in structure but contains an acrylate group instead of a butanoate ester.

    2,5-Dioxopyrrolidin-1-yl prop-2-yn-1-yl carbonate: Contains a carbonate group and is used in similar Click Chemistry applications.

    4-Pentynoic acid succinimidyl ester: Similar ester structure but with a different alkyne group.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate is unique due to its combination of a pyrrolidinone ring, a butanoate ester, and a prop-2-yn-1-yl group. This unique structure provides it with versatile reactivity, making it suitable for a wide range of applications in chemistry, biology, and materials science.

Properties

CAS No.

2731010-58-3

Molecular Formula

C12H15N3O5

Molecular Weight

281.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.